MFCD18313435
Description
MFCD18313435 is a chemical compound with a Molecular Design Limited (MDL) identifier, commonly used in pharmaceutical and organic synthesis research. Such compounds are frequently employed as intermediates in drug discovery, agrochemicals, or materials science due to their reactivity and modularity .
Properties
IUPAC Name |
2-chloro-5-(4-hydroxy-3-methylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-8-6-9(3-5-13(8)16)10-2-4-12(15)11(7-10)14(17)18/h2-7,16H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQNQUDNHGKXRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)Cl)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80684004 | |
| Record name | 4-Chloro-4'-hydroxy-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262003-41-7 | |
| Record name | 4-Chloro-4'-hydroxy-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of MFCD18313435 involves several synthetic routes, each with specific reaction conditions. One common method includes the use of organometallic reagents and boronic acids in a Suzuki-Miyaura coupling reaction . This method typically requires a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reagent concentrations. Advanced purification techniques, including chromatography and crystallization, are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
MFCD18313435 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions, depending on the desired outcome.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound, leading to the formation of corresponding oxidized products.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide, leading to the formation of substituted products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield aldehydes or ketones, while reduction reactions can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-carbon or carbon-heteroatom bonds.
Scientific Research Applications
MFCD18313435 has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules with specific functionalities.
Biology: The compound is employed in biochemical assays to study enzyme activity and protein interactions.
Medicine: this compound is investigated for its potential therapeutic properties, including its role as a drug candidate for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in fields such as electronics and materials science.
Mechanism of Action
Conclusion
This compound is a versatile compound with significant potential in multiple scientific fields. Its synthesis, reactions, and applications make it a valuable asset for researchers and industries alike. Understanding its properties and behavior can lead to new discoveries and advancements in chemistry, biology, medicine, and industry.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties
Key Findings and Research Insights
Structural Analogues: CAS 918538-05-3 shares a dichloropyrrolotriazine core with this compound, suggesting similar reactivity in cross-coupling reactions . CAS 1533-03-5 diverges with a trifluoromethyl group but retains a comparable molecular weight (~202 vs.
Synthetic Efficiency :
- All compounds achieve high yields (>95%) using catalysts like A-FGO or optimized solvents (DMF, THF), highlighting the importance of green chemistry principles in scaling production .
Bioactivity and Safety :
- Compounds with halogen substituents (e.g., Cl, Br) exhibit higher hazard profiles (e.g., skin/eye irritation) compared to fluorinated analogues, emphasizing the need for careful handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
